molecular formula C20H14F2N4O2S B2599192 N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-83-0

N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2599192
CAS No.: 942003-83-0
M. Wt: 412.41
InChI Key: IYZDHGPFALUXMD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridazinone core, followed by the introduction of fluorinated phenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to ensure consistency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl derivatives and thiazolopyridazinone analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is unique due to its specific combination of fluorinated phenyl groups and a thiazolopyridazinone core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2S/c1-11-23-18-19(29-11)17(12-6-8-13(21)9-7-12)25-26(20(18)28)10-16(27)24-15-5-3-2-4-14(15)22/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZDHGPFALUXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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